

## ATL1102: Application Notes and Protocols for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

ATL1102 is a second-generation antisense oligonucleotide designed to specifically target the messenger RNA (mRNA) of human CD49d, a subunit of the α4β1 integrin Very Late Antigen-4 (VLA-4).[1][2][3] By binding to the CD49d mRNA, ATL1102 initiates its degradation by RNase H, leading to a reduction in the expression of the CD49d protein.[1][4][2] VLA-4 is a key adhesion molecule expressed on the surface of lymphocytes and other leukocytes, playing a critical role in their migration to sites of inflammation.[1][4][2] Consequently, by downregulating CD49d, ATL1102 effectively inhibits this migration, making it a subject of investigation for inflammatory diseases such as multiple sclerosis and Duchenne muscular dystrophy.[1][5][6]

ATL1102 is a 20-base long oligonucleotide with 2'-O-methoxyethyl (2'-MOE) modifications, which enhance its nuclease resistance, binding affinity to target RNA, and reduce cellular toxicity.[7][8] These application notes provide detailed protocols for the preparation, handling, and use of ATL1102 in a laboratory setting to facilitate preclinical research.

#### **Product Information**



| Property            | Description                                                       |  |
|---------------------|-------------------------------------------------------------------|--|
| Target              | Human CD49d mRNA                                                  |  |
| Mechanism of Action | RNase H-dependent degradation of target mRNA                      |  |
| Chemical Class      | Second-generation antisense oligonucleotide                       |  |
| Modification        | 2'-O-methoxyethyl (2'-MOE) gapmer                                 |  |
| Molecular Weight    | ~7230 Da[1]                                                       |  |
| Formulation         | Typically supplied as a lyophilized powder or a sterile solution. |  |

### **Preparation and Handling of ATL1102**

Proper handling and preparation of ATL1102 are crucial for maintaining its integrity and ensuring reproducible experimental results.

### **Reconstitution of Lyophilized ATL1102**

- Centrifuge: Briefly centrifuge the vial to ensure the lyophilized pellet is at the bottom.
- Solvent: Reconstitute the oligonucleotide in a nuclease-free, sterile buffer or water. For most cell culture experiments, sterile, nuclease-free phosphate-buffered saline (PBS) or cell culture medium is recommended.
- Concentration: Prepare a stock solution of a convenient concentration, for example, 1 mM.
   To prepare a 1 mM stock solution from 1 μmol of lyophilized oligonucleotide, add 1 mL of the chosen solvent.
- Dissolution: Gently vortex or pipette the solution to ensure the oligonucleotide is completely dissolved. Avoid vigorous shaking.
- Aliquoting: Aliquot the stock solution into smaller, single-use volumes to minimize freezethaw cycles.



#### **Storage and Stability**

- Lyophilized Powder: Store at -20°C for long-term storage.
- Stock Solutions: Store at -20°C. Avoid repeated freeze-thaw cycles, as this can lead to degradation of the oligonucleotide. For frequent use, a working aliquot can be stored at 4°C for a short period (up to one week).
- Working Solutions: Prepare fresh working solutions from the stock solution for each experiment.

### **Signaling Pathway of ATL1102**



Click to download full resolution via product page



Caption: Mechanism of action of ATL1102.

#### **Experimental Protocols**

The following are general protocols for the use of ATL1102 in a laboratory setting. Researchers should optimize these protocols for their specific cell types and experimental conditions.

# Protocol 1: In Vitro Treatment of Adherent Cells with ATL1102

This protocol describes the treatment of adherent cells in culture with ATL1102 to assess its effect on CD49d expression.

#### Materials:

- Adherent cells expressing CD49d (e.g., Jurkat cells, primary lymphocytes)
- · Complete cell culture medium
- ATL1102 stock solution (1 mM in nuclease-free PBS)
- Transfection reagent (optional, for difficult-to-transfect cells)
- Cell culture plates (e.g., 6-well, 24-well)
- · Nuclease-free water or PBS

#### Procedure:

- Cell Seeding: Seed cells in a multi-well plate at a density that will result in 50-70% confluency at the time of treatment.
- ATL1102 Dilution: On the day of treatment, dilute the ATL1102 stock solution to the desired final concentrations in complete cell culture medium. A typical starting concentration range for in vitro studies is 10-500 nM. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell type.
- Treatment:



- Gymnotic (Naked) Delivery: For cell types with efficient free uptake of oligonucleotides, remove the old medium from the cells and add the medium containing the desired concentration of ATL1102.
- Transfection Reagent-Mediated Delivery: For cells that are difficult to transfect, follow the manufacturer's protocol for the chosen transfection reagent. Typically, this involves preparing a complex of ATL1102 and the transfection reagent in serum-free medium before adding it to the cells.
- Incubation: Incubate the cells for 24-72 hours at 37°C in a humidified incubator with 5%
   CO2. The optimal incubation time should be determined empirically.
- Analysis: After incubation, harvest the cells for downstream analysis, such as:
  - RNA analysis: Extract total RNA to quantify CD49d mRNA levels by RT-qPCR.
  - Protein analysis: Prepare cell lysates for Western blotting to determine CD49d protein levels or use flow cytometry to analyze cell surface expression of VLA-4.

#### **Experimental Workflow for In Vitro Cell Treatment**





Click to download full resolution via product page

Caption: Workflow for in vitro cell treatment with ATL1102.

### **Protocol 2: Lymphocyte Adhesion Assay**

This assay measures the ability of ATL1102 to inhibit the adhesion of lymphocytes to an endothelial cell monolayer or to purified VCAM-1, the ligand for VLA-4.

#### Materials:

- Lymphocytes (e.g., Jurkat cells or primary T cells)
- Endothelial cells (e.g., HUVECs) or purified human VCAM-1



- ATL1102
- Calcein-AM or other fluorescent cell stain
- 96-well black, clear-bottom tissue culture plates
- Assay buffer (e.g., HBSS with Ca2+ and Mg2+)
- Fluorescence plate reader

#### Procedure:

- Prepare Endothelial Monolayer or VCAM-1 Coated Plate:
  - Endothelial Cells: Seed endothelial cells in a 96-well plate and grow to confluence.
  - VCAM-1 Coating: Coat the wells of a 96-well plate with purified VCAM-1 (e.g., 1-5 µg/mL)
     overnight at 4°C. Wash the wells with PBS before use.
- Pre-treat Lymphocytes: Treat lymphocytes with various concentrations of ATL1102 (e.g., 10-500 nM) for 24-72 hours as described in Protocol 1.
- Label Lymphocytes: On the day of the assay, label the ATL1102-treated and control lymphocytes with Calcein-AM (or another suitable fluorescent dye) according to the manufacturer's instructions.
- Adhesion Assay:
  - Wash the endothelial cell monolayer or VCAM-1 coated wells with assay buffer.
  - Add the fluorescently labeled lymphocytes to the wells.
  - Incubate for 30-60 minutes at 37°C.
  - Gently wash the wells 2-3 times with assay buffer to remove non-adherent cells.
- · Quantification:
  - Add assay buffer to each well.



- Measure the fluorescence in each well using a fluorescence plate reader.
- The fluorescence intensity is proportional to the number of adherent cells.

### **Quantitative Data from Clinical Studies**

The following tables summarize quantitative data from clinical trials of ATL1102. While this data is from in vivo human studies, it can provide a reference for expected biological activity.

Table 1: Effect of ATL1102 on Circulating Lymphocytes in Relapsing-Remitting Multiple Sclerosis (RRMS) Patients[1]

| Cell Type           | Mean Reduction from Baseline at 8<br>Weeks |
|---------------------|--------------------------------------------|
| CD19+ (pre) B cells | ~53%                                       |
| Granulocytes        | ~43%                                       |
| T cells             | ~25%                                       |

Table 2: Efficacy of ATL1102 in a Phase II RRMS Trial[1]

| Endpoint                                                 | Reduction vs. Placebo | p-value |
|----------------------------------------------------------|-----------------------|---------|
| Cumulative number of new active lesions                  | 54.4%                 | 0.01    |
| Cumulative number of new gadolinium-enhancing T1 lesions | 67.9%                 | 0.002   |

Table 3: Dosing Regimens in Clinical Trials



| Indication                                   | Dosage and<br>Administration                                                         | Reference |
|----------------------------------------------|--------------------------------------------------------------------------------------|-----------|
| Relapsing-Remitting Multiple<br>Sclerosis    | 200 mg subcutaneously, three times in the first week, then twice weekly for 7 weeks. | [1]       |
| Duchenne Muscular Dystrophy (non-ambulatory) | 25 mg weekly by subcutaneous injection for 24 weeks.                                 | [4][3][9] |

**Troubleshooting** 

| Issue                                | Possible Cause                                                                                            | Suggested Solution                                                                                                                                                |
|--------------------------------------|-----------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Low efficiency of CD49d<br>knockdown | - Suboptimal ATL1102<br>concentration- Inefficient<br>cellular uptake- Incorrect<br>quantification method | - Perform a dose-response experiment Use a transfection reagent for difficult-to-transfect cells Verify the efficiency of your RT- qPCR or Western blot protocol. |
| High cell toxicity                   | - High concentration of<br>ATL1102 or transfection<br>reagent- Contamination                              | - Reduce the concentration of ATL1102 and/or transfection reagent Ensure sterile technique and use of nuclease-free reagents.                                     |
| Inconsistent results                 | - Inconsistent cell seeding<br>density- Freeze-thaw cycles of<br>ATL1102 stock                            | - Ensure consistent cell numbers and confluency at the time of treatment Aliquot the ATL1102 stock solution to avoid repeated freeze-thaw cycles.                 |

#### Conclusion

ATL1102 is a potent and specific inhibitor of human CD49d expression. The protocols and information provided in these application notes are intended to serve as a guide for



researchers utilizing ATL1102 in a laboratory setting. Optimization of these protocols for specific experimental systems is recommended to achieve the best results.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. CD49d antisense drug ATL1102 reduces disease activity in patients with relapsingremitting MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. medrxiv.org [medrxiv.org]
- 4. A phase 2 open-label study of the safety and efficacy of weekly dosing of ATL1102 in patients with non-ambulatory Duchenne muscular dystrophy and pharmacology in mdx mice
   PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antisense ATL1102 Final Phase II DMD Results Meet Primary Endpoint and Exceed Expectations on Secondary Endpoints [businesswire.com]
- 6. parentprojectmd.org [parentprojectmd.org]
- 7. idtdna.com [idtdna.com]
- 8. blog.biosearchtech.com [blog.biosearchtech.com]
- 9. A phase 2 open-label study of the safety and efficacy of weekly dosing of ATL1102 in patients with non-ambulatory Duchenne muscular dystrophy and pharmacology in mdx mice | PLOS One [journals.plos.org]
- To cite this document: BenchChem. [ATL1102: Application Notes and Protocols for Laboratory Use]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15138660#preparation-and-handling-of-atl1102-for-laboratory-use]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com